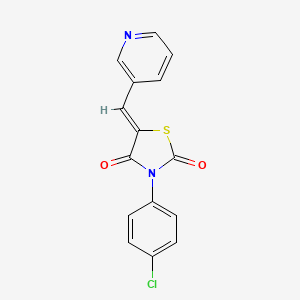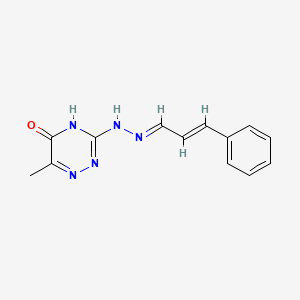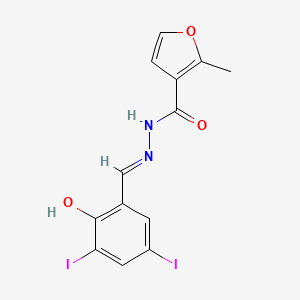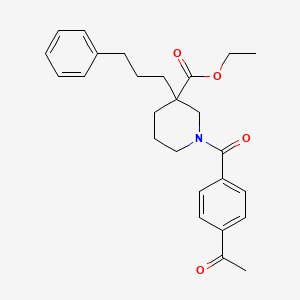
3-(4-chlorophenyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(3-pyridinylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as CPMT, is a compound that belongs to the family of thiazolidinediones. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of CPMT is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. CPMT has been shown to activate PPARγ, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
CPMT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CPMT has also been shown to have antioxidant effects, which may protect cells from oxidative stress. In addition, CPMT has been shown to improve glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPMT for lab experiments is its low toxicity. It has been shown to have low cytotoxicity in vitro, which makes it a safe compound to work with. In addition, CPMT is relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of CPMT for lab experiments is its poor solubility in water. This can make it difficult to work with in aqueous solutions and may limit its applications in certain experiments.
Direcciones Futuras
There are many potential future directions for research on CPMT. One area of interest is its potential applications in the treatment of metabolic disorders such as diabetes and obesity. CPMT has been shown to improve glucose and lipid metabolism, and further research in this area could lead to the development of new treatments for these conditions. Another area of interest is its potential applications in cancer research. CPMT has been shown to inhibit the growth of cancer cells in vitro, and further research in this area could lead to the development of new cancer treatments. Finally, there is potential for research on the synthesis of CPMT and its derivatives, which could lead to the development of new compounds with improved properties and applications.
Métodos De Síntesis
The synthesis of CPMT involves the reaction of 4-chlorobenzaldehyde and 3-pyridinecarboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield CPMT. The synthesis of CPMT has been studied extensively, and various modifications have been proposed to improve its yield and purity.
Aplicaciones Científicas De Investigación
CPMT has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. CPMT has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S/c16-11-3-5-12(6-4-11)18-14(19)13(21-15(18)20)8-10-2-1-7-17-9-10/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGSZKVVCBEJF-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6026039.png)
![N-cyclopentyl-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6026042.png)

![3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B6026061.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B6026066.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026078.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6026083.png)
![2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6026101.png)

![3-(6-fluoro-1H-indol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6026116.png)
![1-(2-chlorobenzyl)-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026121.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6026128.png)
![1-(cyclobutylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6026130.png)